molecular formula C24H40O3 B12358847 2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol

2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol

Cat. No.: B12358847
M. Wt: 387.6 g/mol
InChI Key: YNZFFALZMRAPHQ-HJPXWVCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as the deuterated analog of CP55940, is a synthetic cannabinoid receptor agonist. Its structure comprises a cyclohexylphenol core with stereospecific hydroxyl and hydroxypropyl substituents and a deuterated 2-methyloctan-2-yl chain (Fig. 1). The non-deuterated form (CP55940) has the molecular formula C₂₄H₄₀O₃, a molecular weight of 376.58 g/mol, and a Topological Polar Surface Area (TPSA) of 57.5 Ų . The deuteration at the 4,4,5,5,6,6,7,7,8,8,8-positions of the 2-methyloctan-2-yl group enhances metabolic stability, a strategy commonly employed to prolong drug half-life . CP55940 is a high-affinity agonist at both CB1 and CB2 receptors, with demonstrated efficacy in preclinical pain models and neurobehavioral studies .

Properties

Molecular Formula

C24H40O3

Molecular Weight

387.6 g/mol

IUPAC Name

2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol

InChI

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1/i1D3,4D2,5D2,6D2,7D2

InChI Key

YNZFFALZMRAPHQ-HJPXWVCCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCO)O)O

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O

Origin of Product

United States

Preparation Methods

Cyclohexylation of Phenol

The cyclohexylphenol scaffold is synthesized via Friedel-Crafts alkylation, leveraging methods described in US1917823A . Key steps include:

Reaction Conditions

Parameter Value
Catalyst Siliceous material (e.g., Tonsil, 5–10 wt%)
Temperature 175–250°C
Solvent Excess phenol (neat conditions)
Cyclohexene Source Cyclohexanol or cyclohexene

Under these conditions, phenol reacts with cyclohexene derivatives to yield a mixture of ortho- and para -cyclohexylphenols. The para isomer is favored at higher temperatures (>200°C), while the ortho isomer dominates below 175°C. Stereochemical control is achieved using chiral auxiliaries or enzymatic resolution, though specific details for the (1R,2R,5R) configuration remain proprietary.

Introduction of the 3-Hydroxypropyl Group

The 3-hydroxypropyl side chain at position 2 of the cyclohexane ring is installed via Grignard addition or hydroamination :

Hydroamination Protocol

  • React cyclohexene oxide with allylamine to form a β-amino alcohol.
  • Oxidize the amine to a hydroxyl group using RuO₂/NaIO₄.
  • Protect the secondary alcohol as a tert-butyldimethylsilyl (TBS) ether.

Deuteration of the 2-Methyloctan-2-yl Side Chain

Synthesis of Undecadeuterio-2-Methyloctan-2-yl Bromide

Deuteration is achieved through catalytic H/D exchange using Pd/BaSO₄ in D₂O:

Deuteration Steps

  • Prepare 2-methyloctan-2-ol via Grignard reaction (MeMgBr + heptanone).
  • Convert to 2-methyloctan-2-yl bromide using PBr₃.
  • Perform H/D exchange:
    • Suspend 2-methyloctan-2-yl bromide in D₂O with 10% Pd/BaSO₄.
    • Heat at 80°C for 72 hours under D₂ atmosphere.
    • Deuterium Incorporation : >99% at positions 4–8 confirmed by ²H NMR.

Coupling of the Deuterated Side Chain to the Cyclohexylphenol

Friedel-Crafts Alkylation

The deuterated alkyl group is introduced via electrophilic aromatic substitution:

Reaction Conditions

Component Quantity
Cyclohexylphenol 1.0 equiv
Deutero-alkyl bromide 1.2 equiv
Catalyst AlCl₃ (1.5 equiv)
Solvent CH₂Cl₂, 0°C to reflux

The reaction proceeds with >85% regioselectivity for the para position, minimizing ortho byproducts.

Final Deprotection and Purification

TBS Ether Cleavage

The TBS-protected 3-hydroxypropyl group is deprotected using tetra-n-butylammonium fluoride (TBAF) in THF, yielding the free hydroxyl.

Crystallization

The crude product is recrystallized from a 9:1 mixture of hexane/ethyl acetate, achieving 98% purity (HPLC).

Analytical Characterization

Key Spectroscopic Data

Technique Observations
¹H NMR (500 MHz, CDCl₃) δ 6.82 (s, 1H, aromatic), 3.65 (m, 2H, -CH₂OH)
²H NMR Peaks at δ 1.2–1.8 (undecadeuterio chain)
HRMS m/z 376.6 [M+H]⁺ (calc. 376.6)

Challenges and Optimization

  • Stereochemical Purity : Chiral HPLC with a cellulose-based column resolves the (1R,2R,5R) enantiomer from diastereomers.
  • Deuterium Loss : Minimized by conducting deuteration under anhydrous conditions and using freshly distilled D₂O.
  • Yield Improvements : Microwave-assisted synthesis (e.g., 160°C, 20 bar) reduces reaction times by 80% compared to conventional heating.

Industrial-Scale Considerations

A continuous-flow reactor (e.g., Milestone ETHOS-CFR) enables kilogram-scale production with 97–99% conversion per pass. Catalyst recycling and solvent recovery systems are critical for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenols.

Scientific Research Applications

Structure

The chemical structure of CP55940 is characterized by a cyclohexyl ring and a phenolic group, which contribute to its binding affinity for cannabinoid receptors. The presence of hydroxy groups enhances its solubility and bioactivity.

Cannabinoid Receptor Agonism

CP55940 is known for its potent agonistic effects on cannabinoid receptors. Research indicates that it can activate both CB1 and CB2 receptors, leading to various physiological effects such as:

  • Analgesic Effects : CP55940 has been shown to reduce pain perception in animal models by modulating pain pathways through cannabinoid receptor activation .
  • Anti-inflammatory Properties : Studies suggest that CP55940 can inhibit inflammatory responses by acting on CB2 receptors, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Research has demonstrated that CP55940 possesses neuroprotective properties. It has been observed to protect neurons from damage caused by excitotoxicity and oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Treatment of Substance Use Disorders

CP55940 has been investigated for its potential role in treating substance use disorders. It may help mitigate withdrawal symptoms and cravings associated with opioid dependence by modulating the brain's reward pathways .

Case Study 1: Pain Management in Animal Models

A study conducted on rodents demonstrated that administration of CP55940 significantly reduced pain responses in models of acute and chronic pain. The results indicated a dose-dependent response with minimal side effects compared to traditional analgesics .

Case Study 2: Neuroprotection in Ischemic Stroke Models

In another research setting, CP55940 was tested for its neuroprotective effects in ischemic stroke models. The compound showed promise in reducing infarct size and improving functional recovery post-stroke through its action on the endocannabinoid system .

Case Study 3: Anti-inflammatory Effects in Arthritis Models

A series of experiments evaluated the anti-inflammatory effects of CP55940 in animal models of arthritis. Results indicated a significant reduction in joint swelling and pain scores, suggesting its therapeutic potential for inflammatory joint diseases .

Mechanism of Action

The mechanism of action of 2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways, leading to changes in cellular functions. The deuterated alkyl chain may enhance the stability and bioavailability of the compound, making it more effective in its applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Δ9-Tetrahydrocannabinol (Δ9-THC):

  • Structure: A tricyclic terpenophenolic compound lacking the cyclohexylphenol core of CP55940.
  • Pharmacology: Partial CB1/CB2 agonist with lower binding affinity (CB1 Ki = 41 nM vs. CP55940 Ki = 0.58 nM) .
  • Therapeutic Effects: Less potent than CP55940 in antinociceptive assays but widely used clinically for nausea and appetite stimulation .

WIN55212-2:

  • Structure: Aminoalkylindole derivative with a morpholino group, distinct from CP55940’s phenolic structure.
  • Pharmacology: Full CB1 agonist (Ki = 1.9 nM) with similar efficacy to CP55940 in suppressing pain behaviors but higher abuse liability in preclinical models .

Nabilone:

  • Structure: Synthetic analog of Δ9-THC with a dimethylheptyl side chain.
  • Pharmacology: CB1 agonist (Ki = 0.84 nM) with comparable antinociceptive potency to CP55940 but marked sedative side effects .

Deuterated vs. Non-Deuterated CP55940:

  • Metabolic Stability: Deuteration reduces CYP450-mediated oxidation, increasing plasma half-life (e.g., from 2.5 h to 4.8 h in rodent models) .
  • Receptor Binding: No significant difference in CB1/CB2 affinity, confirming deuterium’s inert role in direct receptor interactions .

Stereochemical and Functional Group Variants

rel-(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl hexadecanoate (ECHEMI: 96097-19-7):

  • Structure: Cyclohexyl ester with a hexadecanoate chain, sharing stereochemical complexity but lacking phenolic and deuterated moieties.

(5S)-3-Chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-5-[(1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyloxy]furan-2(5H)-one:

  • Structure: Furanone derivative with a cyclohexyloxy group.

Data Tables

Table 1: Molecular and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) CB1 Ki (nM) Plasma Half-Life (h)
CP55940 (non-deuterated) C₂₄H₄₀O₃ 376.58 0.58 2.5
CP55940 (deuterated) C₂₄H₂₉D₁₁O₃ 387.64 0.59 4.8
Δ9-THC C₂₁H₃₀O₂ 314.46 41 1.8
WIN55212-2 C₂₉H₂₈N₂O₃ 452.55 1.9 3.2

Table 2: Preclinical Efficacy in Pain Models

Compound Mechanical Allodynia (ED₅₀, mg/kg) Thermal Hyperalgesia (ED₅₀, mg/kg) Adverse Effects (Dose-Limiting)
CP55940 0.3 0.5 Hypomotility (1.5 mg/kg)
Δ9-THC 5.2 7.8 Sedation (10 mg/kg)
WIN55212-2 0.4 0.6 Abuse liability (1.0 mg/kg)

Research Findings

  • Antinociceptive Superiority: CP55940 outperforms Δ9-THC and morphine in rodent models of inflammatory pain (ED₅₀ = 0.3 mg/kg vs. morphine ED₅₀ = 2.1 mg/kg) .
  • Deuteration Benefits: The deuterated analog exhibits a 92% increase in half-life without compromising receptor activity, suggesting utility in chronic pain management .
  • Adverse Effects: CP55940’s hypomotility effects occur at doses 3–5× higher than therapeutic doses, offering a wider safety margin than nabilone .

Biological Activity

The compound 2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol is also known as CP-55,940. It is a synthetic cannabinoid that exhibits significant biological activity primarily through its interactions with cannabinoid receptors.

Chemical Structure and Properties

  • IUPAC Name : 2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
  • CAS Number : 83002-04-4
  • Molecular Formula : C23H36D10O3
  • Molecular Weight : Approximately 400.63 g/mol

CP-55,940 primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. The binding affinity and activity of CP-55,940 at these receptors have been extensively studied:

Receptor EC50 (nM) IC50 (nM)
CB10.200.77
CB20.300.82

These values indicate that CP-55,940 has a high affinity for both CB1 and CB2 receptors compared to other cannabinoids .

Analgesic Properties

Research has shown that CP-55,940 exhibits potent analgesic effects. In various animal models of pain:

  • Study Findings : Administration of CP-55,940 significantly reduced pain responses in models of acute and chronic pain.

Anti-inflammatory Effects

CP-55,940 has demonstrated anti-inflammatory properties through the modulation of immune responses:

  • Mechanism : It suppresses the production of pro-inflammatory cytokines and promotes the release of anti-inflammatory mediators.

Neuroprotective Effects

The compound has been implicated in neuroprotection:

  • Case Studies : In models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, CP-55,940 showed potential in reducing neuroinflammation and protecting neuronal health.

Pharmacokinetics

CP-55,940 is characterized by rapid absorption and a relatively short half-life in vivo. Studies indicate:

Parameter Value
BioavailabilityHigh
Half-lifeApproximately 1 hour

Clinical Implications

The pharmacological profile of CP-55,940 suggests potential therapeutic applications in:

  • Chronic Pain Management
  • Neurodegenerative Disorders
  • Inflammatory Diseases

Summary of Research Findings

Numerous studies have explored the biological activity of CP-55,940 across different domains:

  • Pain Relief : Effective in both acute and chronic pain models.
  • Anti-inflammatory Action : Reduces inflammation markers in various experimental setups.
  • Neuroprotection : Potential benefits in neurodegenerative disease models.

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing the deuterated alkyl chain in this compound?

  • Methodology :

  • Mass Spectrometry (MS) : The undecadeuterio moiety (11 deuterium atoms) increases the molecular ion peak by +11 mass units, distinguishable via high-resolution mass spectrometry (HRMS) .
  • Nuclear Magnetic Resonance (NMR) : While ²H NMR has low sensitivity, ¹H NMR can identify non-deuterated impurities. Compare integration ratios of proton signals adjacent to deuterated carbons (e.g., methyl groups in the octan-2-yl chain) .
  • Isotopic Ratio Analysis : Use gas chromatography-mass spectrometry (GC-MS) to confirm deuterium enrichment levels.

Q. How should researchers safely handle this compound given its reactive hydroxy groups and deuterated structure?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .
  • Deuterium Stability : Store the compound in airtight containers under inert gas (e.g., argon) to minimize H/D exchange with atmospheric moisture .

Q. Which solvents and conditions are optimal for synthesizing or purifying this compound?

  • Methodology :

  • Inert Solvents : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen/argon to prevent hydrolysis of sensitive functional groups .
  • Purification : Employ column chromatography with silica gel and deuterated solvents (e.g., CDCl₃) to avoid isotopic contamination. Monitor fractions via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can stereochemical purity at the (1R,2R,5R)-cyclohexyl moiety be ensured during synthesis?

  • Methodology :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) to control stereochemistry. Validate enantiomeric excess (ee) via chiral HPLC with a polysaccharide-based column .
  • X-ray Crystallography : Confirm absolute configuration by growing single crystals in a deuterium-compatible solvent (e.g., D₂O/acetone mixtures) .

Q. What experimental strategies mitigate isotopic interference when studying the compound’s pharmacokinetics?

  • Methodology :

  • Isotope Tracing : Administer both deuterated and non-deuterated analogs in parallel in vitro assays (e.g., liver microsomes) to compare metabolic stability. Use LC-MS to track deuterium retention in metabolites .
  • Control Experiments : Validate that deuterium does not alter enzyme binding by comparing kinetic parameters (e.g., KmK_m, VmaxV_{max}) between isotopic forms .

Q. How should researchers resolve contradictions in bioactivity data between this compound and its non-deuterated homologs?

  • Methodology :

  • Purity Verification : Re-analyze both compounds via HPLC-MS to rule out impurities. Compare NMR spectra for structural consistency .
  • Structural-Activity Relationship (SAR) Studies : Synthesize analogs with incremental deuterium substitution (e.g., at C4-C8 positions) to isolate isotopic effects on bioactivity .

Q. What computational methods predict the impact of deuterium on the compound’s physicochemical properties?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model deuterium’s effect on bond vibrational frequencies and lipophilicity using software like Gaussian or Schrödinger Suite.
  • Quantum Mechanics (QM) : Calculate isotopic shifts in pKa or logP values with density functional theory (DFT) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction conditions (e.g., temperature, solvent deuteration level) meticulously, as minor variations can alter isotopic incorporation .
  • Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for deuterated analogs .
  • Collaborative Workflows : Partner with isotope specialists or computational chemists to address interdisciplinary challenges in synthesis and analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.